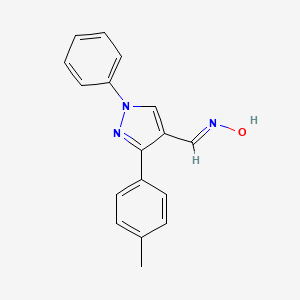

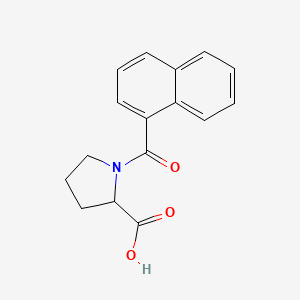

3-(4-甲苯基)-1-苯基-1H-吡唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, belongs to the class of pyrazole derivatives known for their diverse chemical and physical properties, leading to a wide range of applications in chemical synthesis and potential biological activities. While specific studies directly addressing this compound are scarce, insights can be drawn from related pyrazole derivatives to understand its synthesis, structure, reactions, and properties.

Synthesis Analysis

Pyrazole derivatives, including our compound of interest, are typically synthesized through a series of reactions involving the condensation of hydrazines with 1,3-diketones or aldehydes in the presence of various catalysts. The synthesis can be tailored to introduce specific substituents on the pyrazole ring, including methylphenyl and carbaldehyde oxime groups, to achieve the desired structural and functional attributes (Kiran Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the spatial arrangement of substituent groups, significantly influences their chemical behavior. For instance, studies on related compounds show that the presence of substituents like methylphenyl and carbaldehyde oxime groups can lead to specific molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties (Butcher et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The reactivity of the oxime group, in particular, can lead to transformations into nitriles or other derivatives under specific conditions, offering a pathway for further functionalization of the pyrazole core (Attaryan et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the material's stability and physical characteristics (Xu & Shi, 2011).

科学研究应用

抗菌和抗真菌应用

研究表明,合成的新型吡唑衍生物具有显着的抗菌和抗真菌活性。例如,Bhat 等人 (2016) 的一项研究描述了通过 Vilsmeier-Haack 反应方法设计、合成和表征新型三唑基吡唑衍生物作为潜在的抗菌剂。这些化合物表现出广谱抗菌活性和中等至良好的抗氧化活性,表明它们作为大肠杆菌 MurB 酶的良好抑制剂的潜力 (Bhat et al., 2016).

抗氧化活性

还发现基于吡唑的化合物表现出抗氧化特性。例如,Lanke 和 Sekar (2016) 合成了基于吡唑的衍生物,显示出高一阶超极化率,表明它们在各种生物和药理应用中具有潜力 (Lanke & Sekar, 2016).

抗炎和镇痛活性

进一步的研究探索了合成具有抗炎和镇痛活性的吡唑衍生物。Abdel-Wahab 等人 (2012) 合成了具有 2-噻吩基吡唑部分的新型噻唑和吡唑啉杂环,它们表现出镇痛和抗炎活性 (Abdel-Wahab et al., 2012).

光物理和电子特性

吡唑衍生物的光物理和电子特性也一直备受关注。Kenchappa 等人 (2017) 的一项研究重点是合成含有吡唑和茚并酮环的香豆素衍生物,展示了显着的抗氧化和抗高血糖活性。这项研究强调了吡唑衍生物在开发具有有益生物活性的化合物方面的多功能性 (Kenchappa et al., 2017).

作用机制

The mechanism of action of oximes can vary depending on their specific structure and application. Many oximes act as reactivators of acetylcholinesterase, an enzyme that is often inhibited by organophosphorus compounds . They can also inhibit various kinases, enzymes that play key roles in cellular processes .

属性

IUPAC Name |

(NE)-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-7-9-14(10-8-13)17-15(11-18-21)12-20(19-17)16-5-3-2-4-6-16/h2-12,21H,1H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAQMEXZOQVWHP-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)

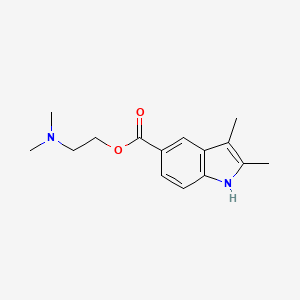

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)

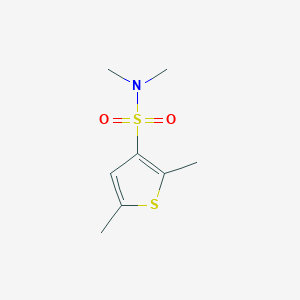

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

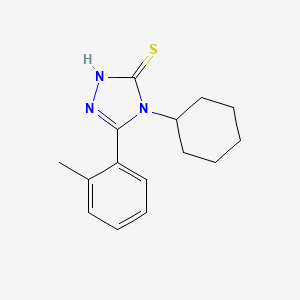

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)